molecular formula C15H15ClN2O4S B2364710 Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-49-6

Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No. B2364710
CAS RN: 321574-49-6
M. Wt: 354.81
InChI Key: AIYOKMAJJCJQGW-UHFFFAOYSA-N
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Description

“Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate” is a chemical compound . It has been found to have potential antibacterial, antifungal, and antitubercular activity .

Scientific Research Applications

Synthesis and Antiviral Properties

The compound has been utilized in the synthesis of novel series, such as 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H,4H-pyrazolo[4, 5-e][1, 2, 4] thiadiazines. This series was evaluated for anti-HIV replication in MT-4 cell cultures, with one compound showing activity against HIV-1-induced cytopathicity (Yan et al., 2006).

Synthesis and Anticancer Activities

A derivative, Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, was prepared and various compounds derived from it were investigated for immunomodulatory and anticancer activities. Some compounds showed significant inhibitory effects on NO generation from Raw murine macrophage 264.7 and exhibited strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2) (Abdel‐Aziz et al., 2009).

Synthesis and Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and evaluated for antimicrobial activity. Some compounds in this series exhibited promising antimicrobial activity, indicating potential for further exploration in this area (Jyothi & Madhavi, 2019).

Heterocyclic Compound Synthesis

The compound has been involved in the synthesis of various heterocyclic compounds, showing a broad range of applications in the creation of diverse molecular structures. These include the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates and the exploration of their reactivity for further applications (Tsizorik et al., 2020).

properties

IUPAC Name

methyl 7-[(4-chlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYOKMAJJCJQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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